ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a benzothiophene moiety
Preparation Methods
The synthesis of ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzaldehyde to form an intermediate, which is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or benzothiophene rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrrole and benzothiophene derivatives. Compared to these, ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C28H27N3O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 2-[2,5-dimethyl-3-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27N3O5S/c1-4-36-27(34)23-20-12-8-9-13-22(20)37-26(23)30-16(2)14-18(17(30)3)15-21-24(32)29-28(35)31(25(21)33)19-10-6-5-7-11-19/h5-7,10-11,14-15H,4,8-9,12-13H2,1-3H3,(H,29,32,35)/b21-15- |
InChI Key |
NZYIKGZPNLDTKH-QNGOZBTKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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